molecular formula C7H16N2O2 B1399415 Tert-butyl 1-ethylhydrazinecarboxylate CAS No. 955370-01-1

Tert-butyl 1-ethylhydrazinecarboxylate

Cat. No. B1399415
M. Wt: 160.21 g/mol
InChI Key: VVAWWZVWLRCTOT-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

tert-Butyl 1,3-dioxoisoindolin-2-yl(ethyl)-carbamate (790 mg, 2.7 mmol) in THF (16 mL) was cooled to 0° C. and methylhydrazine (250 μL, 4.8 mmol) was added. The reaction mixture was warmed to room temperature and was stirred until all starting material was consumed. The mixture was filtered through a pad of Celite and the solvent was evaporated. The residue was purified by column chromatography (0-10% methanol in dichloromethane) to afford tert-butyl 1-ethylhydrazinecarboxylate (320 mg, 74%). Retention time: 1.13 minutes (3 min run).
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
250 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[N:12]([CH2:20][CH3:21])[C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].CNN>C1COCC1>[CH2:20]([N:12]([C:13]([O:14][C:15]([CH3:16])([CH3:18])[CH3:17])=[O:19])[NH2:3])[CH3:21]

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)N(C(OC(C)(C)C)=O)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methylhydrazine
Quantity
250 μL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0-10% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(N)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.